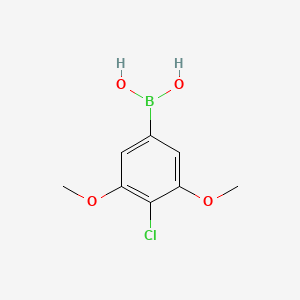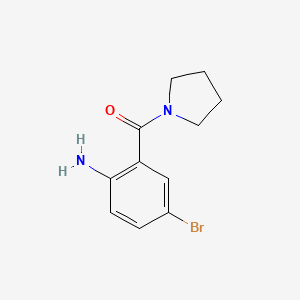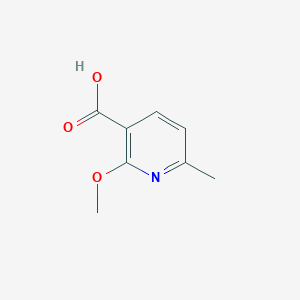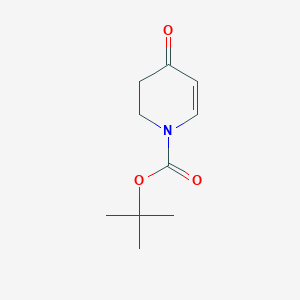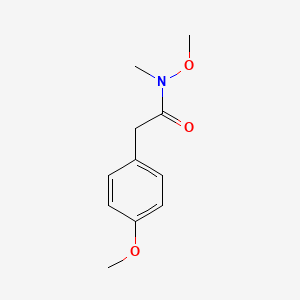
3-Bromo-2-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-ethoxybenzaldehyde is a compound that can be related to various substituted benzaldehydes, which are often used as intermediates in the synthesis of more complex organic molecules. While the provided papers do not directly discuss 3-Bromo-2-ethoxybenzaldehyde, they do provide insights into the synthesis, molecular structure, and reactivity of similar brominated benzaldehydes, which can be extrapolated to understand the properties and potential reactions of 3-Bromo-2-ethoxybenzaldehyde.
Synthesis Analysis
The synthesis of substituted benzaldehydes can involve selective bromination techniques. For instance, a palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with a directing group facilitating the reaction . Additionally, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which demonstrates the potential for creating complex structures from simple brominated precursors . These methods could potentially be adapted for the synthesis of 3-Bromo-2-ethoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be significantly affected by the presence of the bromine atom. For example, the crystal structure of 2-bromo-5-hydroxybenzaldehyde shows that the bromine atom can cause deviations from the plane of the benzene ring . Similarly, the introduction of bromine into 2,3-dimethoxybenzaldehyde has been shown to affect the intermolecular interactions and the crystalline arrangement of the molecules . These structural insights suggest that the bromine atom in 3-Bromo-2-ethoxybenzaldehyde would also influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, which can be influenced by the position of the bromine atom and the presence of other functional groups. For instance, the reaction of p-bromobenzaldehyde with α-ethoxycrotyltributyltin has been shown to be controllable in terms of chemo-, regio-, and stereochemistry . The reactivity of 3-Bromo-2-ethoxybenzaldehyde would likely be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the ethoxy group, which could affect its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be studied using various spectroscopic techniques. For example, FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, have been used to study the spectral properties of 5-bromo-2-methoxybenzaldehyde . These studies provide information on the most stable conformers, electronic properties, and thermodynamic functions, which are essential for understanding the behavior of these compounds under different conditions. The properties of 3-Bromo-2-ethoxybenzaldehyde would likely be similar, with the potential for unique characteristics due to its specific substituents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of 3-Bromo-2-ethoxybenzaldehyde has been achieved using o-hydroxybenzaldehyde, primary amine, and bromoethane through simple two-step reactions under mild conditions, achieving a good yield of up to 83%. The structure of the product was confirmed through various spectroscopic methods (Zhang, 2014).
Chemical Reactions and Catalysis
- In the field of chemical reactions and catalysis, 3-Bromo-2-ethoxybenzaldehyde plays a role in various transformations. For instance, its derivatives have been used in the Reformatsky reaction with ethyl bromoacetate in the presence of indium to yield β-hydroxyesters (Bang et al., 2002).
Analytical Applications
- The compound has been utilized in analytical chemistry, such as in the determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography. This method is notable for its simplicity, accuracy, and precision (Shi, 2000).
Molecular Interactions and Vibrational Studies
- Raman spectroscopic studies have been conducted to analyze molecular interactions in binary mixtures involving compounds like 4-ethoxybenzaldehyde. These studies help in understanding the behavior of such compounds at a molecular level (Ramakrishnan et al., 2009).
Antioxidant Activity
- Some derivatives of 3-Bromo-2-ethoxybenzaldehyde, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been investigated for their antioxidant properties. These studies have found significant radical scavenging effects, highlighting the potential of these compounds in medicinal or food applications (Wang, 2012).
Synthesis of Complex Molecules
- It has been utilized in the synthesis of complex molecules, such as macrocyclic Zn(II) complexes, which have applications in catalysis for reactions like the oxidation of benzyl alcohol (Wang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-bromo-2-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMCRTCUKJLPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

